Ircinianin

Description

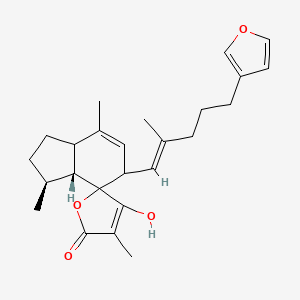

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(3S,3aR)-5-[(E)-5-(furan-3-yl)-2-methylpent-1-enyl]-4'-hydroxy-3,3',7-trimethylspiro[1,2,3,3a,5,7a-hexahydroindene-4,5'-furan]-2'-one |

InChI |

InChI=1S/C25H32O4/c1-15(6-5-7-19-10-11-28-14-19)12-20-13-17(3)21-9-8-16(2)22(21)25(20)23(26)18(4)24(27)29-25/h10-14,16,20-22,26H,5-9H2,1-4H3/b15-12+/t16-,20?,21?,22+,25?/m0/s1 |

InChI Key |

ONJNDTZVKWTRJZ-YPIMFPMWSA-N |

Isomeric SMILES |

C[C@H]1CCC2[C@@H]1C3(C(C=C2C)/C=C(\C)/CCCC4=COC=C4)C(=C(C(=O)O3)C)O |

Canonical SMILES |

CC1CCC2C1C3(C(C=C2C)C=C(C)CCCC4=COC=C4)C(=C(C(=O)O3)C)O |

Origin of Product |

United States |

Origin and Isolation Methodologies of Ircinianin

Marine Sponge Genera as Ircinianin Sources

The primary sources of this compound and its analogues are marine sponges belonging to the order Dictyoceratida, particularly those within the family Irciniidae. acs.orgunige.it The genus Ircinia is well-established for its production of a diverse range of sesterterpenes, including linear and carbocyclic forms. mdpi.comrsc.org

Ircinia wistarii as a Primary Source

Ircinia wistarii is identified as a significant source of this compound. nih.goviucr.orgmdpi.comsciprofiles.com The compound was first described in 1977 as a secondary metabolite from an Ircinia species collected near Heron Island, Wistari reef, Australia, which was later associated with Ircinia wistarii. mdpi.com Subsequent studies have consistently isolated this compound and various related compounds, such as this compound lactones and wistarin, from specimens of Ircinia wistarii collected from locations including the Great Barrier Reef, Australia. acs.orgmdpi.comresearchgate.net

Research findings highlight the isolation of several this compound-type sesterterpenoids from Ircinia wistarii. A study published in 2022 reported the isolation of two new compounds, this compound lactone B and this compound lactone C, alongside five previously known entities from the this compound family (compounds 1, 3–6) from this sponge species. mdpi.comsciprofiles.comresearchgate.netresearchgate.netsigmaaldrich.com

| Compound Name | Source Species | Year of Isolation (or study) | Notes |

| This compound | Ircinia wistarii | 1977, 2020, 2022, etc. | Class-defining molecule, sesterterpene tetronic acid |

| This compound lactone B | Ircinia wistarii | 2022 | New this compound-type sesterterpenoid |

| This compound lactone C | Ircinia wistarii | 2022 | New this compound-type sesterterpenoid |

| This compound sulfate (B86663) | Ircinia wistarii | 1997 | Polar, unstable major metabolite |

| Wistarin | Ircinia wistarii | More recently than 1977 | Tetracyclic isomer of this compound |

| Oxo-ircinianin | Ircinia wistarii | 2022 | Known entity from this compound family |

| This compound lactam A | Ircinia wistarii | 2022 | Known entity from this compound family |

| Oxothis compound lactam A | Ircinia wistarii | 2022 | Known entity from this compound family |

| This compound lactone A | Ircinia wistarii | 2022 | Known entity from this compound family |

Other Ircinia Species and Related Genera (e.g., Psammocinia)

Beyond Ircinia wistarii, other species within the genus Ircinia and related genera are also known to produce this compound and its analogues. The genus Ircinia includes numerous species recognized for their sesterterpene content. iucr.orgrsc.orgwikipedia.orgmarinespecies.org

The genus Psammocinia, also within the family Irciniidae, has been identified as a source of this compound and its derivatives. mdpi.comrsc.orgresearchgate.netnih.gov For example, specimens of Psammocinia sp. collected from Australia have yielded bicarbocyclic sesterterpenoids, including this compound and this compound sulfate, as well as linear sesterterpenes. rsc.org A study in 2013 reported the isolation of (-)-ircinianin and (-)-ircinianin sulfate from three southern Australian marine sponges of the genus Psammocinia, along with several new biosynthetically related metabolites such as this compound lactam A and oxothis compound. researchgate.netnih.gov

Other Ircinia species such as Ircinia felix, I. oros, I. variabilis, I. campana, and I. strobilina, collected from various global locations, are also known to contain a variety of sesterterpenes, including ircinins, irciformonins, and ircinialactams. rsc.org While these may not always include this compound itself, their production of related sesterterpenes highlights the genus Ircinia as a rich source of this class of compounds. rsc.org

Extraction Techniques for this compound and Analogues

The extraction of this compound and its analogues from marine sponges typically involves the use of organic solvents. A common approach involves extracting the sliced sponge material with a solvent mixture, such as a combination of chloroform (B151607) and methanol (B129727). iucr.orgmdpi.com

One detailed extraction protocol describes using a 1:1 mixture of CHCl3:MeOH. iucr.orgmdpi.com The sliced sponge body is extracted multiple times with this solvent mixture. iucr.org The extraction solvents from each step are then collected and combined. iucr.org Another method reported for isolating this compound sulfate from Ircinia (Psammocinia) wistarii involved extracting the frozen sponge material with methanol. acs.org The extract volume was then reduced under vacuum, suspended in a sodium bicarbonate solution, and partitioned against diethyl ether. acs.org

The choice of solvent and extraction method can influence the yield and the specific analogues obtained, as some compounds like this compound sulfate are noted for their instability and better recovery with certain solvents like methanol. acs.org

| Sponge State (prior to extraction) | Extraction Solvent(s) | Extraction Method Details | Notes |

| Wet weight | CHCl3:MeOH (1:1) | Sliced body extracted multiple times; solvents combined. | Used for isolating this compound and lactones. iucr.orgmdpi.com |

| Frozen | MeOH | Extracted multiple times; extract reduced, suspended in NaHCO3, partitioned with Et2O. | Used for isolating this compound sulfate. acs.org |

Chromatographic Separation and Purification Strategies for this compound Compounds

Following extraction, chromatographic techniques are essential for the separation and purification of this compound and its related compounds from the complex mixture of metabolites present in sponge extracts. Chromatography separates components based on their differential interactions with a stationary phase and a mobile phase. nih.govjetir.org

Various chromatographic methods have been employed for purifying this compound compounds. Preparative reversed-phase open column chromatography is one such technique. mdpi.com In this method, a gradient system of methanol and water, sometimes with the addition of dichloromethane (B109758), is used to elute compounds based on their polarity. mdpi.com Fractions are collected and analyzed, for instance, by HPLC-DAD and LC-MS, to identify those containing this compound-like sesterterpenoids. mdpi.com

Another study detailing the isolation of this compound sulfate utilized silica (B1680970) gel column chromatography with a step-gradient elution, moving from light petroleum through dichloromethane to ethyl acetate. acs.org This suggests that normal-phase chromatography can also be effective, depending on the specific compounds being targeted.

High-performance liquid chromatography (HPLC), including reversed-phase HPLC, is commonly used for the fractionation and purification of sesterterpenes from sponge extracts. researchgate.net This technique offers higher resolution and efficiency compared to open column chromatography. jetir.org The analysis of fractions by techniques like HPLC-DAD and LC-MS is crucial for monitoring the separation process and identifying the fractions containing the desired this compound compounds. mdpi.com Affinity chromatography has also been mentioned in the context of separating related sulfate compounds. uq.edu.au

The lability of some this compound derivatives, such as this compound sulfate, necessitates careful consideration of the solvents and conditions used during chromatographic separation to prevent decomposition. acs.org

| Chromatographic Technique | Stationary Phase | Mobile Phase | Separation Principle | Application in this compound Isolation |

| Preparative Reversed-Phase Open Column | Reversed-phase | MeOH-H2O gradient (with DCM) | Polarity | Fractionation of crude extract. mdpi.com |

| Silica Gel Column | Silica gel | Step-gradient (petroleum, DCM, EtOAc) | Polarity/Adsorption | Separation of Et2O-soluble portion. acs.org |

| Reversed-Phase HPLC | Reversed-phase | Varies | Polarity | Fractionation and purification. researchgate.net |

| Affinity Chromatography | Immobilized ligand | Varies | Specific binding | Mentioned for related sulfate compounds. uq.edu.au |

Structural Elucidation of Ircinianin and Its Derivatives

Advanced Spectroscopic Techniques for Ircinianin Structural Assignment

The determination of the chemical structure of this compound and related compounds primarily utilizes advanced spectroscopic methods, which provide detailed information about the molecular formula, connectivity, and spatial arrangement of atoms.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a crucial technique for determining the elemental composition and exact molecular weight of this compound and its derivatives. This method provides a high-precision mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), allowing for the calculation of the molecular formula. For instance, the molecular formula of this compound (1) was established as C₂₅H₃₂O₄ using (+)-HRESIMS mdpi.comresearchgate.net. Similarly, HRESIMS was used to determine the molecular formulas of new this compound lactones, such as this compound lactone B (7) with a molecular formula of C₂₆H₃₅O₆ and this compound lactone C (8) with a molecular formula of C₂₅H₃₃O₆ mdpi.com.

One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-carbon and carbon-hydrogen frameworks and identifying functional groups within the molecule. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish connectivity between atoms and determine relative stereochemistry. Analysis of ¹H and ¹³C NMR data is fundamental in confirming the presence of the characteristic this compound-type metabolite structure mdpi.com. Detailed inspection of NMR data, including characteristic chemical shifts, helps to identify the carbon framework and the presence of specific structural fragments, such as the olefinic methyl group mdpi.com. Comparison of NMR data of derivatives with that of this compound is a common approach to establish their structures mdpi.com.

X-ray Crystallographic Analysis for Absolute Structure Confirmation and Stereochemical Assignment

When suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure, including bond lengths, bond angles, and importantly, the absolute configuration of chiral centers. While early X-ray analysis of this compound in 1977 determined the relative stereochemistry, a refined X-ray structure of natural-derived this compound in 2020 enabled the confirmation of its absolute structure mdpi.com. X-ray crystallography has also been used to determine the structure and stereochemistry of synthetic intermediates related to this compound acs.org. This technique is a powerful tool for the full proof of structure, especially in the later stages of compound characterization bruker.com.

Computational Chemistry and Quantum-Mechanical Calculations in Structural Elucidation

Computational chemistry, particularly quantum-mechanical calculations like Density Functional Theory (DFT), plays a significant role in supporting spectroscopic assignments and confirming proposed structures. These calculations can predict NMR chemical shifts, coupling constants, and other spectroscopic parameters, which can then be compared to experimental data. This comparison helps to validate structural proposals, especially when dealing with complex molecules or ambiguous spectroscopic data mdpi.comnih.govmdpi.com. Computational methods can also be used to assess the relative stability of different conformers and to aid in the assignment of stereochemistry by comparing calculated and experimental data, such as Electronic Circular Dichroism (ECD) spectra mdpi.com.

Analysis of the this compound Compound Family and Related Metabolites

This compound is part of a family of related sesterterpenoids isolated from marine sponges, particularly from the genus Ircinia. The structural elucidation of new derivatives is often guided by the known structure of this compound and other related metabolites. Examples of known this compound derivatives include oxo-ircinianin, this compound lactam A, oxothis compound lactam A, and this compound lactone A, which have been isolated and their structures established using spectroscopic methods mdpi.comresearchgate.net. The discovery and characterization of new members of this family, such as this compound lactone B and this compound lactone C, further expand the understanding of the structural diversity within this group of natural products mdpi.comresearchgate.net. Studying the structures of these related compounds helps in identifying common structural features and variations, which can inform the isolation and elucidation efforts for new metabolites from the same source organisms mdpi.com. Wistarin, a tetracyclic isomer of this compound, is another related compound whose structure has been studied mdpi.comacs.org.

This compound Lactones (e.g., B and C, A)

This compound lactones represent derivatives of this compound featuring a lactone moiety, often with a modified oxidation pattern compared to the parent compound mdpi.com. This compound lactones B and C are examples of such derivatives, isolated from marine sponges like Ircinia wistarii mdpi.com. Their structures were established using spectroscopic data, including HRESIMS and 1D/2D NMR techniques, supplemented by computational methods mdpi.com.

This compound lactone C (8) has a molecular formula of C₂₅H₃₃O₆, as determined by HRESIMS ([M + H]⁺ 429.2281; calcd. 429.2272) mdpi.com. Its ¹H and ¹³C NMR data show strong similarities to this compound, particularly in the shifts for positions 5 through 25, indicating a shared carbon framework in this part of the molecule mdpi.com. This compound lactone B (7) has a molecular formula of C₂₆H₃₅O₆, confirmed by HRESIMS ([M + H]⁺ 443.2431; calcd. 443.2428) mdpi.com. Structural elucidation of these lactones relied on detailed spectroscopic analysis and comparison with known this compound derivatives mdpi.comresearchgate.net. This compound lactone A has also been reported and its structure elucidated researchgate.netresearchgate.net.

Oxothis compound and its Lactam Derivatives

Oxothis compound and its lactam derivatives are also part of the this compound compound family isolated from marine sponges researchgate.net. Oxothis compound (3), this compound lactam A (4), and oxothis compound lactam A (5) have been identified alongside this compound and its lactone derivatives researchgate.net. The structures of these known compounds were identified through HR-MS and MSⁿ spectroscopic measurements or by comparing their NMR data with previously reported literature researchgate.net.

Sulfated this compound Derivatives

Sulfated this compound derivatives, such as this compound sulfate (B86663), have been isolated from marine sponges like Ircinia (Psammocinia) wistarii uq.edu.auacs.org. These derivatives feature a sulfate group attached to the this compound scaffold uq.edu.au. This compound sulfate has been studied for its biological activities, including the potentiation of GlyRs, although it was found to be nonselective and less potent compared to certain lactam derivatives nih.gov. The structural elucidation of sulfated derivatives involves detailed spectroscopic analysis.

Glycinyl Lactam-Containing Ircinianins

A notable class of this compound derivatives contains a glycinyl lactam moiety uq.edu.au. (-)-Ircinianin lactam A is an example featuring the 1-oxygenated glycinyl-lactam moiety nih.gov. This functional group is considered rare in natural products uq.edu.au. Structural assignments for these compounds are based on detailed spectroscopic analysis, including 1D and 2D NMR techniques mdpi.com. The presence and regiochemistry of the glycinyl lactam can be confirmed by diagnostic NMR correlations, such as HMBC correlations mdpi.com.

Tetracyclic Isomers (e.g., Wistarin)

Tetracyclic isomers of this compound, such as wistarin, represent another group of related compounds mdpi.comuq.edu.au. Wistarin is a tetracyclic isomer of this compound mdpi.com. The structural class of ircinianins can be broadly divided into those with a tetracyclic structure and those with a pentacyclic structure uq.edu.au. The tetracyclic structure often involves a bicyclo[4.3.0]nonane ring system uq.edu.au. The transformation of (-)-ircinianin to (+)-wistarin has been achieved chemically, for instance, through perchloric acid-promoted cyclization, and the structure of the resulting isomer was determined by 2D NMR studies researchgate.net.

Biosynthetic Pathways and Proposed Mechanisms

Proposed Role of Intramolecular Diels-Alder Reactions in Ircinianin Core Formation

A central hypothesis in the biosynthesis of the this compound core structure involves an intramolecular Diels-Alder (IMDA) reaction acs.orgmdpi.comacs.orgic.ac.ukwiley-vch.declockss.orgmountainscholar.orgcore.ac.uk. This cycloaddition is proposed to occur from a linear or acyclic sesterterpene precursor, specifically a tetraene wiley-vch.demountainscholar.org. The IMDA reaction facilitates the formation of the polycyclic ring system that defines the structural basis of this compound acs.orgmdpi.comacs.org. Biomimetic total synthesis efforts have successfully employed IMDA as a key step to construct the cyclic skeleton, lending support to its proposed role in the natural biosynthetic route acs.orgmdpi.comacs.org. Studies on the stereochemistry of these Diels-Alder reactions in synthetic contexts have provided insights into the potential control mechanisms that might be at play in the biological system acs.orgacs.org.

Enzymatic vs. Thermal Catalysis in this compound Biosynthesis

The question of whether the proposed intramolecular Diels-Alder reaction in this compound biosynthesis is catalyzed by enzymes or occurs spontaneously under physiological (thermal) conditions is an area of investigation mdpi.comwiley-vch.de. While Diels-Alder reactions can occur thermally, enzymatic catalysis is known to control stereochemistry and reaction rates in many natural product biosynthetic pathways ic.ac.ukuni-tuebingen.denih.gov. The natural occurrence of both enantiomers of wistarin, a cyclic isomer of this compound, has been suggested as potential evidence supporting an enzyme-catalyzed process, as enzymes can selectively produce specific stereoisomers wiley-vch.de. However, definitive enzymatic evidence directly linked to the this compound IMDA reaction remains an active area of research.

Oxidative Modifications and Rearrangements in this compound Derivative Formation

Beyond the core cyclization, the biosynthesis of the diverse this compound family members involves significant oxidative modifications and rearrangements mdpi.com. These transformations play a crucial role in introducing various functional groups and altering the carbon skeleton, leading to the formation of derivatives such as lactones and furan (B31954) rings mdpi.com. These oxidative processes and subsequent rearrangements contribute significantly to the structural complexity and biological diversity observed within the this compound compound family mdpi.com.

This compound as a Progenitor Molecule within its Compound Family

Based on structural relationships and co-occurrence in marine sponges, this compound is widely hypothesized to serve as a progenitor molecule for a range of related sesterterpenoids mdpi.comresearchgate.netresearchgate.netuq.edu.au. It is proposed that this compound undergoes subsequent biosynthetic transformations, including sulfation and oxidation of the tetronic acid moiety and oxidation of the furan ring, to yield other members of the family such as this compound sulfate (B86663), this compound lactones, and lactams researchgate.netuq.edu.au. This positions this compound as a key intermediate from which the structural diversity of this compound class arises researchgate.netuq.edu.au.

Hypothetical Biosynthetic Analogues and Future Predictions

Understanding the biosynthetic pathway of this compound opens avenues for exploring hypothetical biosynthetic analogues and making future predictions about related compounds. The identification of key enzymatic steps and intermediates could potentially allow for the prediction of novel structures that could arise from variations or alternative enzymatic activities within the pathway researchgate.net. Given the complexity of synthesizing these molecules artificially, insights into their natural biosynthesis are crucial for potentially generating analogues through biosynthetic engineering or biomimetic approaches researchgate.netresearchgate.net. Future research may focus on identifying the specific enzymes involved in each transformation, which could facilitate the production of known or novel this compound analogues through synthetic biology or biocatalysis.

Chemical Synthesis and Analog Preparation

Total Synthesis Strategies for Ircinianin Enantiomers

Total synthesis of this compound enantiomers has been achieved through multi-step convergent routes. One notable total synthesis of (−)-ircinianin involved 17 steps starting from (S)-2-methylpropane-1,3-diol mono THP ether and 3-furfural. acs.orgacs.org This synthesis successfully constructed the cyclic skeleton of this compound. acs.orgacs.org The absolute stereochemistry of this compound has been assigned and confirmed through total synthesis and later by X-ray crystallographic analysis of the natural product. acs.orgmdpi.com

Key Synthetic Methodologies (e.g., NiCl2−CrCl2-mediated coupling)

A key step in the total synthesis of (−)-ircinianin is a NiCl₂−CrCl₂-mediated coupling reaction. acs.orgacs.org This reaction involves the coupling of an iodotriene with a chiral aldehyde. acs.orgacs.org The NiCl₂−CrCl₂-mediated coupling, a variant of the Nozaki-Hiyama-Kishi reaction, is known for its ability to form carbon-carbon bonds under mild conditions and is compatible with various functional groups. harvard.edu In the synthesis of this compound, this coupling proceeded smoothly at room temperature. acs.orgacs.org This was followed by an intramolecular Diels-Alder reaction in a one-pot process, efficiently yielding the cyclic product with the desired skeleton of this compound. acs.orgacs.org

Stereocontrol and Diastereoselective Approaches in this compound Synthesis

Stereocontrol and diastereoselectivity are crucial in the synthesis of complex natural products like this compound, which contains multiple chiral centers. mdpi.comnih.gov In the total synthesis of (−)-ircinianin, the use of a chiral aldehyde as a starting material was a proper choice to build up the correct stereochemistry. acs.org The stereochemistry of the subsequent intramolecular Diels-Alder reaction, which forms the cyclic core, was also a critical aspect of achieving the correct relative and absolute configuration of this compound. acs.orgacs.org The structure and stereochemistry of intermediates and the final product were confirmed by methods such as X-ray crystallographic analysis and analysis of coupling constants in NMR spectra. acs.orgacs.org Diastereoselective approaches are generally employed in organic synthesis to control the relative stereochemistry of newly formed chiral centers during a reaction. rsc.orgorganic-chemistry.orgrsc.org

Synthetic Routes to this compound Derivatives and Analogues

While the primary focus has been on the total synthesis of this compound itself, synthetic methodologies developed for its total synthesis can potentially be adapted for the preparation of derivatives and analogues. The synthesis of analogues often involves modifying the established synthetic route or using intermediates to introduce different substituents or structural variations. scribd.commdpi.comnuph.edu.ua Exploring synthetic routes to derivatives and analogues can be valuable for investigating structure-activity relationships and potentially developing compounds with modified or enhanced properties.

Biomimetic Syntheses and their Implications for Biosynthetic Understanding

Biomimetic synthesis aims to emulate natural biosynthetic pathways in the laboratory. engineering.org.cnnih.govwikipedia.org A biogenetic-type synthesis of (±)-ircinianin has provided evidence supporting the hypothesis that an intramolecular Diels-Alder reaction is involved in the natural biosynthetic pathway of this compound. mdpi.comresearchgate.net This biomimetic approach involved an intramolecular Diels-Alder reaction of an acyclic precursor. researchgate.net Biomimetic syntheses not only offer alternative synthetic routes but also provide insights into how complex natural products might be formed in living organisms, potentially revealing new reaction mechanisms and pathways. engineering.org.cnnih.gov

Biological Activities and Molecular Mechanisms

Antiprotozoal Activities of Ircinianin and Analogues

This compound and related sesterterpenoids have demonstrated activity against several protozoal parasites, including those responsible for malaria and leishmaniasis.

This compound has shown moderate antiprotozoal activity against Plasmodium falciparum, the parasite responsible for malaria. In one study, this compound exhibited an IC₅₀ value of 25.4 μM against P. falciparum. researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.com

Activity against Leishmania donovani, a causative agent of visceral leishmaniasis, has also been reported for this compound and this compound-type sesterterpenoids. This compound itself showed moderate leishmanicidal activity against L. donovani with an IC₅₀ value of 16.6 μM. researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.com Other this compound-type sesterterpenoids have also exhibited moderate leishmanicidal activity against L. donovani. researchgate.netresearchgate.net

The antiprotozoal activities of this compound are summarized in the table below:

| Compound | Plasmodium falciparum IC₅₀ (μM) | Leishmania donovani IC₅₀ (μM) |

| This compound | 25.4 researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.com | 16.6 researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.com |

Glycine (B1666218) Receptor (GlyR) Modulation by this compound and Derivatives

This compound and its derivatives have been identified as modulators of glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels found predominantly in the spinal cord and brainstem. nih.govuq.edu.aursc.orgdiva-portal.orguq.edu.auresearchgate.netresearchgate.netsigmaaldrich.com

This compound and a new class of sesterterpene glycinyl-lactams, which are biosynthetically related metabolites, have been shown to modulate GlyRs. rsc.orgresearchgate.net This modulatory activity was discovered through screening programs focusing on GlyR modulators from marine sponges. rsc.orgmdpi.com

Further research has revealed that this compound derivatives can exhibit subunit-selective modulation of GlyRs, particularly the α1 and α3 subunits. nih.govuq.edu.aursc.orgdiva-portal.orguq.edu.auresearchgate.netmdpi.comnih.gov

Certain this compound derivatives have been identified as potent and selective potentiators of the GlyRα1 subunit. uq.edu.aursc.org For example, (-)-oxo-ircinianin lactam A has been characterized as a selective α1 GlyR potentiator. rsc.org Additionally, 8-hydroxyircinialactam A and 8-hydroxyircinialactam B have been described as strong and specific GlyRα1 potentiators with EC₅₀ values of 1.0 μM and 0.5 μM, respectively. uq.edu.au This subunit selectivity provides valuable insights for the potential development of pharmacological tools targeting specific GlyR isoforms. rsc.org

While some derivatives show potentiation, others can act as antagonists. For instance, tubastrindole B, another marine natural product, was found to be a strong GlyRα1 potentiator but a modest antagonist at high concentrations. uq.edu.au

The subunit-selective modulation by some this compound derivatives is highlighted below:

| Compound | GlyR Subunit Modulated | Activity | EC₅₀/IC₅₀ (μM) |

| (-)-Oxo-ircinianin lactam A | GlyRα1 | Potentiator | Not specified |

| 8-Hydroxyircinialactam A | GlyRα1 | Potentiator | 1.0 uq.edu.au |

| 8-Hydroxyircinialactam B | GlyRα1 | Potentiator | 0.5 uq.edu.au |

| (-)-Ircinianin lactam A | GlyRα3 | Potentiator | Selective nih.govdiva-portal.org |

| (-)-Ircinianin lactam A sulfate (B86663) | GlyRα1 and GlyRα3 | Potentiator | Non-selective, less potent nih.gov |

Subunit-Selective GlyR Potentiation and Antagonism

GlyRα3 Modulation

This compound and its derivatives have been identified as modulators of glycine receptors (GlyRs). nih.govnih.govnih.govwikidata.orgctdbase.orgnih.gov GlyRs are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system (CNS). nih.govnih.gov They are composed of alpha (α1-α4) and beta (β) subunits. nih.gov

Research has indicated that this compound itself acts as a glycine-gated chloride channel receptor modulator. wikidata.org Furthermore, derivatives such as this compound sulfate have been shown to modestly antagonize GlyRs, with a reported IC50 value of 38 μM. nih.gov A notable derivative, (-)-Ircinianin lactam A, has been specifically highlighted as a selective potentiator of the GlyRα3 subunit. nih.govnih.govctdbase.org This selective potentiation by (-)-Ircinianin lactam A was reported to be as high as 260%. nih.gov Another sulfonated derivative of this compound lactam A also potentiated GlyRs but was less potent and nonselective, affecting both GlyRα1 and GlyRα3 subunits by approximately 70%. nih.gov (-)-Ircinianin lactam A represents one of the first compounds identified to exert such selective activity against the GlyRα3 subunit. nih.gov

Implications for Central Nervous System Research and Target Validation

The modulation of glycine receptors, particularly the GlyRα3 subunit, carries significant implications for central nervous system research and target validation. GlyRs are crucial for inhibitory signaling in areas such as the spinal cord, brain stem, and higher CNS regions. nih.govnih.gov Dysfunction of GlyR subunits has been linked to various neurological conditions, including spasticity, hyperekplexia, epilepsy, and inflammatory pain. nih.govnih.gov

The GlyRα3 subunit has emerged as a specific target of interest, particularly for the treatment of chronic inflammatory pain. nih.govnih.gov This is due in part to its discrete distribution in the lamina II of the dorsal horn of the spinal cord, a key area for pain processing. nih.gov Inflammatory pain sensitization is associated with a reduction in the magnitude of α3 GlyR-mediated inhibitory postsynaptic currents in spinal nociceptive neurons. Consequently, selectively enhancing the current magnitude of α3 GlyR is considered a potential strategy for alleviating inflammatory pain.

The discovery of marine natural products like this compound derivatives that can selectively modulate GlyRα3 provides valuable tools for investigating the role of this specific receptor subunit in CNS function and disease. nih.gov While many known GlyR modulators lack the specificity required for therapeutic development, compounds like (-)-Ircinianin lactam A offer a starting point for the development of more targeted therapies for conditions involving GlyRα3 dysfunction, such as chronic inflammatory pain. nih.govctdbase.orgnih.gov

Other Reported Biological Activities of Sesterterpenoids from Ircinia Species Relevant to this compound

Beyond their effects on glycine receptors, sesterterpenoids isolated from Ircinia species, including this compound and related compounds, exhibit a range of other biological activities. These activities contribute to the ecological role of these compounds in the marine environment and highlight their potential for various applications. nih.govnih.gov

Antimicrobial Effects (General)

Sesterterpenoids from Ircinia species are broadly recognized for their antimicrobial properties. mitoproteome.orgnih.govnih.govnih.gov This includes activity against bacteria, fungi, and protozoa. nih.govnih.gov

This compound itself has demonstrated moderate antiprotozoal activity. In a broad screening approach, this compound showed activity against Plasmodium falciparum (IC50 25.4 μM) and Leishmania donovani (IC50 16.6 μM).

Other sesterterpenes from Ircinia or related sponges have also shown antimicrobial effects. For instance, Variabilin, another furanosesterterpene, exhibited antimicrobial activity against the Gram-positive bacterium Sarcina lutea with a minimum inhibitory concentration (MIC) value of 66 μg/mL. Extracts from Ircinia species have also been shown to inhibit the growth of diatoms. nih.gov

Enzyme Inhibitory Activities

Sesterterpenoids from the genus Ircinia have also been reported to possess enzyme inhibitory activities. mitoproteome.orgnih.gov This class of compounds can interact with and modulate the activity of various enzymes involved in biological processes.

Specific cheilanthane sesterterpenoids isolated from Ircinia sp. have been found to inhibit protein kinases. These compounds demonstrated inhibitory activity against MSK1 (mitogen and stress activated kinase) and MAPKAPK-2 (mitogen activated protein kinase activated protein kinase). These protein kinases are involved in mitogen and stress signal transduction pathways. The inhibition of these enzymes by Ircinia sesterterpenoids suggests potential roles in modulating cellular signaling.

While the search results specifically highlighted protein kinase inhibition by cheilanthane sesterterpenoids from Ircinia, other marine-derived sesterterpenoids have been reported to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, indicating a broader potential for enzyme modulation within this class of compounds.

Structure Activity Relationship Sar Studies

Systematic SAR Investigations of the Ircinianin Scaffold

Systematic SAR investigations of the this compound scaffold have involved the isolation of naturally occurring analogues and the synthesis of derivatives. uq.edu.auuq.edu.au For instance, studies on Ircinia wistarii have yielded new this compound-type sesterterpenoids with modified oxidation patterns, such as this compound lactone B and this compound lactone C. mdpi.comresearchgate.netnih.gov These natural variations provide insights into how structural changes inherent in biosynthesis affect activity. Additionally, synthetic derivatives, like this compound acetate, have been created to explore the impact of specific modifications. uq.edu.au These studies have revealed that the this compound sesterterpene scaffold, despite being known for many years, has had limited structural diversity and accessibility, hindering extensive biological evaluation until more recent investigations. uq.edu.au

Influence of Specific Functional Groups on Biological Activity (e.g., γ-lactone)

Specific functional groups within the this compound structure play a significant role in its biological activities. The γ-lactone moiety, for example, has been highlighted as a key functional group in the leishmanicidal activity of sesterterpenoids. researchgate.netmdpi.com Structure-activity relationship studies and molecular docking simulations suggest that the presence of the γ-lactone is important for this effect. researchgate.netmdpi.com Further research is needed to fully elucidate the mechanism of action of sesterterpenoids possessing γ-lactones, but hydrogen bonding interactions at the γ-lactone group may contribute to their leishmanicidal properties. mdpi.com

Relationship Between Structural Modifications and Glycine (B1666218) Receptor Modulatory Profiles

Research has demonstrated a relationship between structural modifications of this compound-related compounds and their ability to modulate glycine receptors (GlyRs). researchgate.netuq.edu.auuq.edu.au Bioassay-guided fractionation of Psammocinia sponges, known for modulating GlyRs, led to the isolation of (-)-ircinianin and (-)-ircinianin sulfate (B86663), along with new related metabolites like ircinialactams. researchgate.netuq.edu.au Ircinialactams, featuring an unusual glycinyl lactam functionality, were found to be subunit-selective GlyR modulators. uq.edu.auuq.edu.au For example, 8-hydroxyircinialactam A and hydroxyircinialactam B were identified as strong and specific GlyRα1 potentiators, while (7E,12Z,20Z,18S)-variabilin acted as a potent and selective GlyRα3 antagonist. uq.edu.au These findings indicate that modifications to the core scaffold and the presence of specific functionalities like the glycinyl lactam can dramatically alter the GlyR modulatory profile, influencing both potency and subunit selectivity. researchgate.net

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Molecular Dynamics (MD) Simulations)

Computational approaches, including QSAR, molecular docking, and molecular dynamics simulations, have been employed to complement experimental SAR studies on this compound and related compounds. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Molecular docking has been used to analyze the interaction between this compound and target proteins, such as SGLT-2, suggesting its potential as an inhibitor by forming hydrogen bonds with specific residues. scilit.com Computational chemistry and quantum mechanical calculations have also been utilized in the structure elucidation of new this compound lactones. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net These in silico methods provide insights into the potential binding modes and interactions of this compound derivatives with biological targets, helping to explain observed activities and guide the design of new analogues for synthesis and testing. researchgate.netmdpi.comnih.gov While specific detailed QSAR studies solely focused on this compound were not extensively found, QSAR in general is a widely used technique to build mathematical relationships between chemical structure and biological activity, which can be applied to terpene compounds. wikipedia.orgresearchgate.netnih.govchemrxiv.orgmdpi.com Molecular dynamics simulations are also a standard tool for investigating the dynamic behavior of biomolecules and their interactions with ligands, which can provide further insights into the binding stability and conformational changes relevant to SAR. acs.orgdntb.gov.uachemrxiv.orglidsen.comnih.gov

Advanced Analytical Methodologies in Ircinianin Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems (e.g., Diode Array Detection (DAD), UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds from complex mixtures. specificpolymers.comrjpharmacognosy.ir When coupled with advanced detection systems like Diode Array Detection (DAD) or Ultraviolet (UV) detectors, HPLC becomes a powerful tool for analyzing chromophoric compounds like ircinianin. phcog.commeasurlabs.commdpi.com

In the context of this compound research, HPLC with UV or DAD detection is employed for several key purposes. It allows for the initial separation and purification of this compound and its analogues from crude marine sponge extracts. researchgate.netusp.br The UV-Vis spectrum provided by a DAD detector offers preliminary structural information and helps in the identification of known compounds by comparing their retention times and UV spectra with established standards. nih.gov This method is valued for its simplicity, accuracy, and the ability to perform quantitative analysis. rjpharmacognosy.irphcog.com For instance, researchers have successfully used HPLC-UV to purify this compound lactones, obtaining pure compounds for further structural elucidation and bioactivity screening. researchgate.netusp.br

The choice of chromatographic conditions, such as the column type (e.g., C18) and the mobile phase composition (often a gradient of methanol (B129727) and water), is critical for achieving optimal separation of these structurally similar terpenoids. rjpharmacognosy.ir While HPLC is a robust technique, for complex mixtures where peaks may overlap, complementary methods are often required for unambiguous identification. specificpolymers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Solid Phase Extraction (SPE)-NMR for Complex Mixture Analysis

To overcome the limitations of standalone HPLC, hyphenated techniques that couple liquid chromatography with mass spectrometry (LC-MS) or a combination of solid-phase extraction and nuclear magnetic resonance (LC-SPE-NMR) are employed for the comprehensive analysis of complex mixtures containing this compound. nih.govwikipedia.org

LC-MS combines the superior separation capabilities of LC with the sensitive and selective detection of MS, making it ideal for identifying and quantifying compounds in intricate biological matrices. wikipedia.orgthermofisher.com Following chromatographic separation, the eluted compounds are ionized and their mass-to-charge ratios are determined, providing molecular weight information and, with tandem MS, structural fragments. thermofisher.com This technique has been instrumental in the untargeted metabolomic profiling of marine sponge extracts, leading to the discovery of new this compound derivatives. researchgate.net

For an even deeper structural insight, LC-SPE-NMR is a powerful, integrated system. nih.gov This methodology circumvents the challenges of directly coupled LC-NMR by trapping separated peaks from the LC onto SPE cartridges. nih.gov These trapped analytes can then be eluted with a suitable deuterated solvent for high-resolution NMR analysis. This approach allows for the acquisition of detailed NMR data from minute quantities of a compound within a complex mixture, significantly accelerating the structure elucidation process. nih.govnih.gov The combination of concurrent NMR and MS data for a single chromatographic peak provides a wealth of information that is often not achievable with either technique alone. nih.gov

Automated Patch Clamp Electrophysiology (APCE) for Receptor Activity Profiling

Once pure compounds like this compound are isolated, understanding their biological activity is a crucial next step. Automated Patch Clamp Electrophysiology (APCE) has emerged as a high-throughput method for investigating the effects of compounds on ion channels, which are important pharmacological targets. nanion.de

Traditional manual patch clamp, while considered the "gold standard," is a low-throughput and labor-intensive technique. cellmicrosystems.comnih.gov APCE systems, in contrast, can analyze the interaction of compounds with ion channels on a much larger scale, making them ideal for screening libraries of natural products or for detailed pharmacological characterization. cellmicrosystems.comnih.gov These automated systems use planar chip-based technology instead of glass pipettes, allowing for simultaneous recordings from multiple cells. nanion.de This technology has revolutionized drug screening and safety pharmacology by providing reliable, high-quality data with significantly increased throughput. cellmicrosystems.com While specific applications of APCE in profiling this compound's direct receptor activity are not extensively detailed in the provided context, this methodology represents a key technology for assessing the neuroactive potential of such marine natural products. uq.edu.au

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Information

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. researchgate.netmdpi.comelsevier.com It provides unparalleled detail about the carbon-hydrogen framework of a molecule. nih.gov

In the study of this compound and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. researchgate.net 1D NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the atoms. For example, the ¹H NMR spectrum of an this compound-type metabolite typically shows characteristic resonances for methyl groups, olefinic protons, and a spirotetronic acid backbone. mdpi.com

To assemble the complete molecular structure, various 2D NMR techniques are employed. cicbiomagune.es These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule. mdpi.com

Through the meticulous analysis of these NMR datasets, researchers have been able to establish the complex structures of new this compound lactones, including their modified oxidation patterns and stereochemistry. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Lactone B in Methanol-d4

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 104.4 | 5.84, d, 2.5 |

| 2 | 47.7 | 3.06, ddd, 10.0, 5.0, 2.5 |

| 3 | 39.4 | 1.83, m |

| 4 | 179.9 | |

| 5 | 31.9 | 2.22, m; 1.50, m |

| 6 | 26.6 | 1.30, m |

| 7 | 37.8 | 1.25, m |

| 8 | 132.3 | |

| 9 | 125.1 | 5.12, t, 7.5 |

| 10 | 25.9 | 2.01, m |

| 11 | 39.9 | 2.01, m |

| 12 | 124.9 | 5.01, t, 7.5 |

| 13 | 131.7 | |

| 14 | 22.9 | 1.95, s |

| 15 | 16.2 | 1.63, s |

| 16 | 17.8 | 1.57, s |

| 17 | 102.1 | |

| 18 | 173.9 | |

| 19 | 97.4 | |

| 20 | 168.9 | |

| 21 | 8.3 | 1.70, s |

| 22 | 58.7 | |

| 23 | 29.1 | 0.92, d, 7.0 |

| 24 | 42.1 | 1.42, m |

| 25 | 33.3 | 1.75, m |

| 1'-OCH3 | 57.1 | 3.52, s |

| Data sourced from studies on this compound lactones. mdpi.com |

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides detailed structural information by fragmenting ions and analyzing the resulting product ions. wikipedia.orgacs.org This method is crucial for elucidating the fragmentation pathways of molecules, which can help in confirming known structures and identifying unknown compounds, even without authentic standards. nih.gov In MS/MS, a precursor ion is selected, fragmented (commonly through collision-induced dissociation), and the resulting fragment ions are mass-analyzed. wikipedia.org This process can be repeated in multiple stages (MSn) to build a detailed picture of the molecule's structure. nih.gov

Ecological and Evolutionary Roles of Ircinianin

Role in Marine Sponge Chemical Defense

Marine sponges, being sessile organisms, have developed sophisticated chemical defenses to protect themselves from various threats in their environment, including predation and biofouling. researchgate.netthecephalopodpage.orgpsu.edu The secondary metabolites they produce, such as ircinianin, are key to these defense strategies. thecephalopodpage.orgpsu.edu

Antifouling Properties

Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant challenge for sessile marine life. mdpi.com Sponges, including the genus Ircinia, produce compounds with antifouling properties to deter the settlement and growth of other organisms on their surfaces. researchgate.netresearchgate.netpsu.edu While some studies on specific Ircinia extracts have shown promising antifouling activity against various fouling organisms like marine bacteria, fungi, diatoms, macroalgae, and mussels, the activity can vary depending on the extract and the target organism. researchgate.netnih.gov Early investigations into the antifouling activity of this compound (specifically compound 1 in some studies) against model biofouling taxa like the Pacific transparent sea squirt (Ciona savignyi) and the blue mussel (Mytilus galloprovincialis) at concentrations up to 100 µg/mL did not show inhibitory effects. mdpi.com However, other studies on Ircinia metabolites, including furanosesterterpene tetronic acids (FTAs) which are related to this compound, have indicated potential antifouling roles. psu.edu Volatile compounds produced by Ircinia species, while not deterring fish predation, may serve other defensive functions such as antimicrobial and antifouling activities. psu.edu

Fish Predation Deterrence

Chemical compounds produced by marine sponges are well-documented deterrents against predators, particularly fish. thecephalopodpage.orgpsu.edu Studies have investigated the antifeedant activity of Ircinia species extracts and their major metabolites against generalist predatory fish. researchgate.netpsu.edu Crude organic extracts from Ircinia species have demonstrated deterrence of fish feeding in both aquarium and field experiments. psu.edunih.gov Bioassay-directed fractionation of these extracts has identified fractions containing furanosesterterpene tetronic acids (FTAs) as having significant feeding deterrent activity. psu.edunih.gov While this compound itself is a sesterterpenoid, and FTAs are a related class also found in Ircinia, studies specifically on FTAs have shown deterrence of fish feeding at concentrations as low as 0.5 mg/mL, with natural concentrations in Ircinia species often exceeding this level. psu.edunih.gov This suggests that sesterterpenoids, including the this compound family, contribute to the unpalatability of Ircinia sponges to potential predators. psu.edu

Data Table: Antifeedant Activity of Ircinia Extracts

| Sponge Species | Assay Type | Result (vs. Control) | Key Active Fraction (if identified) |

| Ircinia oros | Laboratory, Field researchgate.netpsu.edu | Deterrent researchgate.netpsu.edu | FTA fraction psu.edu |

| Ircinia variabilis | Laboratory, Field researchgate.netpsu.edu | Deterrent researchgate.netpsu.edu | FTA fraction psu.edu |

| Ircinia spinosula | Laboratory, Field researchgate.netpsu.edu | Deterrent researchgate.netpsu.edu | FTA fraction psu.edu |

| Ircinia campana | Laboratory, Field psu.edunih.gov | Deterrent psu.edunih.gov | FTA fraction psu.edunih.gov |

| Ircinia felix | Laboratory, Field thecephalopodpage.orgpsu.edunih.gov | Deterrent thecephalopodpage.orgpsu.edunih.gov | FTA fraction psu.edunih.gov |

| Ircinia strobilina | Laboratory, Field psu.edunih.gov | Deterrent psu.edunih.gov | FTA fraction psu.edunih.gov |

Note: This table summarizes findings on the antifeedant activity of crude extracts and fractions from various Ircinia species, which contain this compound and related sesterterpenoids.

Biosynthetic Origin and Evolutionary Adaptation in Marine Organisms

The biosynthesis of sesterterpenes in marine sponges, including this compound, is a complex process. These compounds are derived from isoprene (B109036) units. mdpi.comctdbase.org While sponges themselves produce secondary metabolites, there is growing evidence that symbiotic microorganisms associated with sponges are often the true producers of these bioactive compounds. researchgate.netcdnsciencepub.commdpi.com The dense and diverse microbial communities within sponges can constitute a significant portion of the sponge's biomass and contribute to various functions, including chemical defense and nutrient processing. thecephalopodpage.orgaims.gov.au

The production of compounds like this compound is considered an adaptive trait that has evolved in marine sponges under selective pressures from their environment, such as predation and competition for space (biofouling). researchgate.net The chemical diversity observed in sesterterpenes from Ircinia species suggests an evolutionary history shaped by the need for varied defensive strategies. mdpi.com The stable and distinct microbiomes found in different Ircinia species further support the hypothesis that these microbial associations play a role in the ecological diversification of sponges, potentially through the production of unique metabolic profiles, including sesterterpenes. nih.gov Research into the plausible biosynthetic pathways of this compound and related compounds suggests that this compound may serve as a progenitor molecule for other derivatives found in Ircinia and related sponges. researchgate.net

Future Directions and Research Perspectives

Exploration of Undetected Ircinianin Analogues and Metabolites

The structural complexity of this compound, featuring a polycyclic spirotetronic acid motif and variations in its sidechain, suggests the potential existence of numerous undetected analogues and metabolites within the Ircinia genus. mdpi.com Research has already led to the isolation of new this compound lactones and other derivatives, highlighting the chemical diversity within this compound family. mdpi.comuq.edu.au Future efforts should focus on comprehensive isolation and characterization studies utilizing advanced spectroscopic techniques (e.g., HRESIMS, 1D/2D NMR) and potentially hyphenated methods to discover novel this compound-type sesterterpenoids with modified oxidation patterns or other structural variations. mdpi.com Furthermore, investigating the metabolic fate of this compound in biological systems could reveal active metabolites with distinct or enhanced properties. Studies on other marine sponge metabolites, such as those from Ircinia sp., have demonstrated the presence of cytotoxic terpenoid-derived metabolites, suggesting that related metabolic pathways could yield bioactive this compound derivatives. acs.org

Deeper Understanding of this compound Biosynthetic Enzymes and Genetic Pathways

The unique architecture of this compound infers associated unique biosynthetic pathways. mdpi.com While a proposed biosynthetic pathway involving an intramolecular Diels-Alder reaction has been suggested, a deeper understanding of the specific enzymes and genetic machinery involved is crucial for unlocking the potential of biosynthesis for producing this compound and its analogues. mdpi.com Research into the biosynthetic enzymes could facilitate stereoselective enzymatic synthesis, similar to approaches being explored for other natural products with complex stereocenters. uni-hannover.de Elucidating the genetic pathways would open possibilities for heterologous expression in more amenable hosts, enabling scalable production and the generation of novel analogues through engineered biosynthesis. Inferring biochemical reactions and metabolic structures can aid in understanding metabolic pathway variations, which is relevant to studying the biosynthesis of compounds like this compound. nih.gov

Further Elucidation of Molecular Mechanisms in Biological Activities

Although this compound has shown moderate antiprotozoal activity against Plasmodium falciparum and Leishmania donovani, the specific molecular mechanisms underlying these and potentially other biological activities are not yet fully understood. mdpi.com Future research should aim to identify the specific protein targets or biological pathways modulated by this compound. Techniques such as target identification assays, protein binding studies, and cellular signaling pathway analysis are essential for this purpose. Understanding the molecular mechanisms is critical for rational drug design and the development of this compound-inspired therapeutics. Research into the molecular mechanisms of other bioactive natural products, such as flavonoids and neoechinulins, highlights the complexity and the need for detailed investigation at the biochemical and molecular level. mdpi.comfrontiersin.org

Development of this compound-Inspired Chemical Libraries for Target-Oriented Research

The distinct spirotetronic acid core system and the variable sidechain of this compound provide an excellent scaffold for the development of chemical libraries. mdpi.com Synthesizing libraries of compounds based on the this compound structure, with targeted modifications, could lead to the discovery of molecules with improved potency, selectivity, or novel biological activities. These libraries can be screened against specific biological targets identified through mechanism studies or in phenotypic assays. The development of chemical libraries, including DNA-encoded chemical libraries (DELs), is a significant approach in drug discovery for identifying ligands to target proteins. rjeid.comopenaccessjournals.comrsc.org this compound's unique scaffold could inspire the creation of novel libraries for target-oriented research.

Advanced Computational Modeling for this compound Research and Optimization

Computational methods, including molecular modeling, simulations, and optimization algorithms, can play a vital role in advancing this compound research. nih.govimperial.ac.uk These tools can be used to predict the structures and properties of potential new this compound analogues, model their interactions with biological targets, and optimize synthetic routes. mit.edu Computational chemistry can also aid in understanding the conformational flexibility of this compound and its derivatives, which is important for structure-activity relationship studies. mdpi.com Furthermore, computational approaches can be applied to analyze complex biological data generated from activity screenings and mechanism studies, helping to identify key features responsible for observed effects. The integration of artificial intelligence with computational tools is expected to enhance drug discovery processes. rjeid.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of Ircinianin, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to validate purity and structural features. For spectral contradictions, compare results with published datasets from peer-reviewed studies and adjust experimental conditions (e.g., solvent purity, instrument calibration) . Cross-validate findings using X-ray crystallography if crystalline samples are available.

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

- Methodological Answer : Employ a fractional factorial design to test variables like reaction temperature, catalyst concentration, and solvent polarity. Use HPLC to monitor reaction progress and thin-layer chromatography (TLC) to identify intermediates. Statistical tools (e.g., ANOVA) can isolate critical factors affecting yield . Document iterative refinements in supplementary materials for reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin-based tests) using established cell lines relevant to the compound’s hypothesized targets (e.g., cancer cells for cytotoxicity). Include positive and negative controls, and validate results with dose-response curves. Ensure biological triplicates to account for variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s mechanism of action across different experimental models?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell type, concentration ranges). Use pathway enrichment analysis (e.g., KEGG, GO) to map divergent results onto biological networks. Validate hypotheses with orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) . For in vivo contradictions, compare pharmacokinetic parameters (e.g., bioavailability, tissue distribution) .

Q. What experimental designs are effective for elucidating this compound’s interaction with multi-protein complexes?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Combine with co-immunoprecipitation (Co-IP) and cross-linking mass spectrometry to identify interacting partners. Molecular dynamics simulations can predict binding sites for targeted mutagenesis studies .

Q. How should researchers address variability in this compound’s bioactivity data caused by batch-to-batch differences in natural source extraction?

- Methodological Answer : Standardize extraction protocols using validated SOPs (e.g., ISO guidelines) and document raw material sources (geographic origin, harvest time). Implement quality control metrics (e.g., NMR fingerprinting, bioactivity thresholds). For synthetic analogs, use high-resolution MS to confirm batch consistency .

Q. What strategies mitigate ethical challenges in designing in vivo studies for this compound’s neuroprotective effects?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific merit and ethical constraints. Use the smallest cohort size justified by power analysis and prioritize non-invasive monitoring (e.g., MRI, behavioral assays). Obtain ethics committee approval and disclose compliance in publications .

Methodological Frameworks

- Data Analysis : For contradictory results, apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. Use mixed-effects models to account for hierarchical data structures (e.g., cell culture vs. animal models) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChEMBL .

- Interdisciplinary Collaboration : Integrate cheminformatics (e.g., QSAR modeling) with omics data (transcriptomics, proteomics) to predict off-target effects and optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.